1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-1-azaspiro[4.5]decane-4-carboxylic acid
Description
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Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-8-oxa-1-azaspiro[4.5]decane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-7-4-10(11(16)17)14(15)5-8-19-9-6-14/h10H,4-9H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRSRRXJRHICSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C12CCOCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-1-azaspiro[4.5]decane-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications, drawing from various studies and patents.
Synthesis and Structural Characteristics
The compound is synthesized through a series of chemical reactions involving spirocyclic frameworks, which are known for their unique structural properties that can influence biological activity. The synthesis often incorporates methods such as copper-catalyzed reactions to introduce functional groups that enhance its pharmacological potential .
This compound has been evaluated for its interaction with muscarinic receptors, particularly M1 and M2 subtypes. Studies indicate that this compound exhibits agonistic properties at these receptors, which are critical in mediating cholinergic signaling in the central nervous system .
Key Findings:
- Muscarinic Activity : The compound has shown significant affinity for M1 receptors, which are implicated in cognitive functions and memory. It has been observed to ameliorate scopolamine-induced memory impairments in animal models, suggesting potential applications in treating Alzheimer's disease .
In Vivo Studies
In vivo studies have demonstrated that the compound can induce physiological responses such as hypothermia and salivation, which are indicative of muscarinic receptor activation. These responses were measured through behavioral assays in rats, where the compound's effectiveness was compared to established muscarinic agonists like muscarone .
Case Studies
Several research studies have explored the efficacy of this compound in various contexts:
- Cognitive Enhancement : In a study involving rats, administration of the compound improved performance in passive avoidance tasks that were impaired by scopolamine, a common model for studying cognitive deficits .
- Cholinergic Side Effects : While the compound demonstrated potent agonistic activity, it also exhibited side effects typical of cholinergic drugs, such as tremors and increased salivation. This highlights the need for further optimization to enhance selectivity for therapeutic applications without adverse effects .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other known muscarinic agonists:
| Compound Name | M1 Affinity | M2 Affinity | Cognitive Enhancement | Side Effects |
|---|---|---|---|---|
| 1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa... | High | Moderate | Significant | Tremors, Salivation |
| Muscarone | Moderate | High | Moderate | Hypothermia |
| RS86 | Low | High | Minimal | None |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
